molecular formula C40H72N4O10S B1164712 N-Hexanoyl-biotin-glucosylceramide

N-Hexanoyl-biotin-glucosylceramide

Cat. No.: B1164712
M. Wt: 801
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and IUPAC Conventions

N-Hexanoyl-biotin-glucosylceramide is formally named according to IUPAC guidelines as (3aS,4S,6aR)-N-[6-[[(1S,2R,3E,7E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3,7-heptadecadien-1-yl]amino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide . This nomenclature systematically describes:

  • The thienoimidazole-biotin core (hexahydro-2-oxo-1H-thieno[3,4-d]imidazole) with stereochemistry at positions 3a, 4, and 6a.
  • The hexanoyl linker (pentanamide group) bridging the biotin and sphingosine backbone.
  • The sphingosine moiety (3,7-heptadecadien-1-yl) with defined double-bond geometry (3E,7E) and hydroxylation at C2.
  • The β-D-glucopyranosyl head group attached via an ether linkage to the sphingosine’s C1.

The molecular formula is C₄₀H₇₀N₄O₁₀S , with a molecular weight of 799.07 g/mol . Alternative names include N-C6:0-Biotin-β-D-glucosylsphingosine and N-C6:0-Biotin-glucosylceramide .

Molecular Architecture: Sphingosine Backbone Modifications

The sphingosine backbone in this compound features three critical modifications:

Feature Structural Detail
Sphingoid base 18-carbon chain with trans double bonds at C3 (3E) and C7 (7E) .
Hydroxylation C2 hydroxyl group, essential for hydrogen bonding in lipid bilayers .
N-acylation Hexanoyl-biotin group replaces native fatty acid, introducing a 6-carbon spacer .
Glycosylation β-D-glucopyranosyl unit at C1, conferring amphipathic properties .

The sphingosine backbone (d18:1/6:0 notation) retains its erythro configuration (2S,3R), critical for membrane integration . The hexanoyl-biotin modification introduces a 14.9 Å spacer between the ceramide and biotin moieties, optimizing steric accessibility for streptavidin binding .

Biotin-Hexanoyl Conjugation Chemistry

The biotin moiety is conjugated to the sphingosine amine via a hexanoyl (C6) linker using carbodiimide-based coupling (Fig. 1):

  • Activation : Biotin’s carboxyl group is activated with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Coupling : The NHS-activated biotin reacts with the primary amine of 6-aminohexanoic acid , forming a stable amide bond .
  • Attachment : The hexanoyl-biotin intermediate is then coupled to the sphingosine’s amine group via a second EDC-mediated reaction .

This yields a biotin:hexanoyl:sphingosine stoichiometry of 1:1:1, confirmed by mass spectrometry . The hexanoyl linker minimizes steric hindrance, preserving biotin’s affinity for avidin (Kd ~10⁻¹⁵ M) .

Stereochemical Configuration Analysis

The compound’s bioactivity depends on precise stereochemistry:

Stereocenter Configuration Role
Biotin thienoimidazole 3aS,4S,6aR Maintains tetrahydrothiophene ring geometry for avidin binding .
Glucosyl head group β-D-anomer Ensures proper membrane orientation and enzymatic recognition .
Sphingosine C2 R Mediates hydrogen bonding with adjacent lipids .
Double bonds (3E,7E) Trans Prevents kinking, ensuring linear acyl chain packing .

The β-D-glucopyranosyl configuration was verified via nuclear Overhauser effect (NOE) spectroscopy, showing axial H1’ coupling (J = 7–8 Hz) . X-ray crystallography of analogous glucosylceramides confirms the 2S,3R,4E sphingosine geometry .

Properties

Molecular Formula

C40H72N4O10S

Molecular Weight

801

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C6:0-Biotin-beta-D-glucosylsphingosine;  N-C6:0-Biotin-glucosylceramide

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (TLC)
  • Solubility: Chloroform/methanol (2:1), methanol, dimethylformamide (DMF)
  • Storage : Stable at −20°C

This compound is widely used as a biochemical standard in research on Gaucher disease, a lysosomal storage disorder characterized by glucosylceramide accumulation . Its structural features, including the short hexanoyl chain, influence membrane integration and enzymatic processing kinetics .

Comparison with Similar Compounds

N-Hexanoyl-biotin-glucosylceramide belongs to a broader class of glycosphingolipids modified with functional tags or varying acyl/sugar groups. Below is a systematic comparison with structurally or functionally related compounds:

Substituent-Based Comparison

Biotin vs. Fluorescent Tags

Compound Tag Key Applications Source References
This compound Biotin Streptavidin-based assays, affinity purification Plant
N-Hexanoyl-NBD-glucosylceramide NBD (fluorescent) Fluorescence microscopy, membrane trafficking studies Bovine
N-Hexanoyl-glucosylceramide None Structural studies, enzymatic assays Plant

Key Findings :

  • Biotinylation enhances utility in pull-down assays and ELISA, whereas NBD enables real-time tracking in live cells .
  • Bovine-derived NBD analogs may introduce interspecies variability in disease models .

Sugar Moiety Variations

Compound Sugar Biological Relevance References
This compound Glucose Gaucher disease research
N-Hexanoyl-biotin-galactosylceramide Galactose Krabbe disease models, myelin studies
N-Hexanoyl-biotin-sulfatide Sulfated lipid Neurological disorders, sulfatidosis

Key Findings :

  • Galactosylceramide is critical for myelin sheath stability, while sulfatides are implicated in neuroinflammation .

Acyl Chain Length Variations

Compound Acyl Chain Chain Length Impact on Properties References
This compound Hexanoyl C6 Moderate membrane integration
N-Dodecanoyl-NBD-sphingosine Dodecanoyl C12 Enhanced lipid raft association
N-Docosanoyl-glucopsychosine Docosanoyl C22 Reduced solubility, slower metabolism

Key Findings :

  • Shorter chains (C6) improve solubility and enzymatic accessibility compared to longer chains (C12–C22) .

Structural Analogs in Disease Research

Compound Structure Disease Association References
This compound Biotinylated glucosylceramide Gaucher disease
Synthetic glucosylsphingosine Lyso-form (no acyl chain) Substrate for enzyme assays
N-Glycinated glucosylsphingosine Glycine-modified Modified substrate studies

Key Findings :

  • Lyso-forms (e.g., synthetic glucosylsphingosine) lack acyl chains, simplifying studies on glucocerebrosidase activity .

Research Implications

  • Biotinylated derivatives are optimal for high-sensitivity assays, while NBD-labeled analogs excel in dynamic cellular studies .
  • Plant-derived compounds minimize ethical and immunogenic concerns in mammalian cell studies .
  • The hexanoyl chain balances solubility and membrane integration, making it a versatile tool for lipid biochemistry .

Preparation Methods

Acylation of Sphingosine

Sphingosine (d18:1) is acylated at the primary amine group using hexanoic acid activated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation. The resulting N-hexanoyl-sphingosine is purified via silica gel chromatography, yielding a white crystalline solid with >95% purity.

Biotin Conjugation

Biotin is introduced to the ceramide moiety through a spacer arm, typically using NHS-biotin (N-hydroxysuccinimide ester of biotin). The reaction occurs in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at pH 8.5–9.0, facilitating nucleophilic attack by the ceramide’s hydroxyl group. The product, N-hexanoyl-biotin-ceramide, is isolated via reverse-phase HPLC and characterized by mass spectrometry (MS) to confirm the addition of biotin (theoretical [M+H]⁺: 799.03 g/mol).

Glycosylation with Glucose

The final step involves enzymatic glycosylation using glucosylceramide synthase (GlcCerS) to transfer glucose from UDP-glucose to the biotinylated ceramide. Recombinant GlcCerS, expressed in mammalian or insect cell systems, is incubated with UDP-glucose and N-hexanoyl-biotin-ceramide in a buffer containing Mn²⁺ and Mg²⁺ ions. The reaction is monitored by thin-layer chromatography (TLC), with product formation confirmed by co-migration with authentic standards.

Enzymatic Preparation and Activation Strategies

Enzymatic synthesis offers advantages in stereochemical specificity and milder reaction conditions. Key insights from studies on GlcCerS activation mechanisms reveal strategies to enhance yield and efficiency.

Role of c-Fos in GlcCerS Activation

The activator protein c-Fos significantly enhances GlcCerS activity by increasing the enzyme’s Vmax without altering its Km for substrates. In PC12 cell homogenates, the addition of recombinant c-Fos elevates glucosylceramide synthesis by ~4-fold, as demonstrated by assays using C6-NBD-ceramide. This effect is attributed to c-Fos’s basic domain (amino acids 139–159), which interacts with GlcCerS to modulate its catalytic efficiency.

Optimization of Reaction Conditions

  • Substrate Concentration : Optimal UDP-glucose and ceramide concentrations are 400 μM and 20 μM, respectively, to avoid substrate inhibition.

  • Cofactors : MnCl₂ (5 mM) and MgCl₂ (5 mM) are essential for GlcCerS activity, stabilizing the enzyme-substrate complex.

  • Incubation Time : Linear product formation is observed for up to 60 minutes, after which the reaction plateaus due to UDP-glucose depletion.

Parameter1 mg5 mg10 mg
Concentration 1 mM1.2514 mL6.257 mL
5 mM0.2503 mL1.2514 mL
10 mM0.1251 mL0.6257 mL

Stock solutions are prepared in DMSO to enhance solubility, followed by dilution in aqueous buffers containing detergents (e.g., Triton X-100) to maintain micellar dispersion. For in vivo studies, formulations often include PEG300 (30%) and Tween 80 (5%) to improve bioavailability.

Analytical Characterization

Thin-Layer Chromatography (TLC)

HPTLC on silica gel plates with chloroform:methanol:water (65:25:4, v/v) resolves this compound (Rf = 0.42) from unreacted ceramide (Rf = 0.75). Detection via UV illumination or charring with sulfuric acid validates purity.

Mass Spectrometry

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 799.03 [M+H]⁺, with fragmentation patterns matching the hexanoyl-biotin and glucosyl moieties.

Enzymatic Activity Assays

GlcCerS activity is quantified using fluorescent or radiolabeled substrates. For example, C6-NBD-ceramide conversion to C6-NBD-glucosylceramide shows a linear increase in fluorescence intensity (ex/em: 470/530 nm) over 60 minutes.

Applications in Membrane Biology

This compound enables precise tracking of glycolipid trafficking and metabolism. In PC12 cells, biotinylated glucosylceramide incorporates into plasma membranes and Golgi compartments, visualized via streptavidin-conjugated fluorophores. Additionally, this compound facilitates pull-down assays to identify glucosylceramide-binding proteins, such as glycolipid transfer proteins and signaling kinases.

Challenges and Optimization

Solubility Limitations

The hydrophobic ceramide backbone necessitates detergent-based solubilization. Triton X-100 (0.01% w/v) or β-cyclodextrin (5 mM) improves aqueous dispersion without denaturing GlcCerS.

Enzymatic Efficiency

Low basal GlcCerS activity in cell-free systems requires supplementation with activators like c-Fos. Co-expression of c-Fos and GlcCerS in E. coli increases glucosylceramide yield by 300–400% .

Q & A

Basic: What are the recommended synthesis protocols for N-hexanoyl-biotin-glucosylceramide, and how do reaction conditions influence yield?

Methodological Answer:
this compound is synthesized via enzymatic or chemical glycosylation. Key steps include:

  • Ceramide Backbone Preparation : Use sphingosine and hexanoic acid for N-acylation under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
  • Biotin Conjugation : Employ NHS ester chemistry (e.g., N-hydroxysuccinimide-biotin) for efficient coupling to the glucosylceramide headgroup .
  • Glycosylation : Optimize glycosyltransferase activity (e.g., β-glucosidase mutants) with UDP-glucose as a donor substrate. Reaction pH (6.5–7.5) and temperature (37°C) are critical for enzyme stability .

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